molecular formula C18H31NO2Sn B13757355 4-[[(Tributylstannyl)oxy]carbonyl]pyridine CAS No. 5107-59-5

4-[[(Tributylstannyl)oxy]carbonyl]pyridine

Cat. No.: B13757355
CAS No.: 5107-59-5
M. Wt: 412.2 g/mol
InChI Key: UIMCSZIJWRJQSC-UHFFFAOYSA-M
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Description

Historical Trajectory and Evolution of Organotin Chemistry

The field of organotin chemistry has a rich history dating back to the mid-19th century. lupinepublishers.comlupinepublishers.com Its evolution can be traced through several key periods of discovery and application, which saw it grow from a scientific curiosity to a field with significant industrial and academic importance.

The journey began in 1849 when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com This was followed in 1852 by Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the formal beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com For the remainder of the 19th and the early 20th century, the field saw steady but relatively slow growth.

A significant acceleration in organotin chemistry occurred with the advent of Grignard reagents in the early 1900s, which provided a versatile method for creating tin-carbon bonds. wikipedia.org By 1935, hundreds of publications on the topic had appeared, with notable contributions from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

The mid-20th century marked a major turning point for organotin chemistry, largely driven by the work of van der Kerk and his colleagues in the Netherlands. lupinepublishers.comlupinepublishers.com Their research in the 1950s uncovered the potent biocidal properties of triorganotin compounds and the stabilizing effects of diorganotins on polyvinyl chloride (PVC). lupinepublishers.comlupinepublishers.com These discoveries opened the door to widespread industrial applications, including:

PVC Stabilizers: Organotin compounds became essential additives to prevent the thermal degradation of PVC, with the first commercially successful stabilizers being dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.com

Biocides: The fungicidal and bactericidal properties of R3SnX compounds led to their use in agricultural fungicides, wood preservatives, and antifouling paints for ships. lupinepublishers.comresearchgate.net

Catalysts: Organotin compounds have also found utility as catalysts in various chemical reactions, such as the formation of polyurethane foams. lupinepublishers.comresearchgate.net

This industrial interest fueled a resurgence in fundamental research. In the early 1960s, it was discovered that the tin atom in organotin compounds could expand its coordination number beyond the typical four, leading to the characterization of five- and six-coordinate tin complexes. wikipedia.orglupinepublishers.com This hypercoordination is a key feature of the structural chemistry of many organotin compounds, including carboxylates. wikipedia.org

Table 1: Key Milestones in the History of Organotin Chemistry

YearScientist(s)Key ContributionSignificance
1849 Edward FranklandSynthesis of diethyltin diiodide, the first organotin compound. wikipedia.orglupinepublishers.comMarks the beginning of the synthesis of compounds with tin-carbon bonds.
1852 Carl Jacob LöwigReported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. lupinepublishers.comlupinepublishers.comOften considered the formal start of organotin chemistry.
Early 1900s Victor GrignardDiscovery of Grignard reagents.Provided a general and efficient method for forming Sn-C bonds, accelerating research in the field. wikipedia.org
1950s van der Kerk et al.Discovered the biocidal properties of triorganotins and the PVC stabilizing effects of diorganotins. lupinepublishers.comlupinepublishers.comLed to the first major industrial applications of organotin compounds, sparking a revival in the field.
Early 1960s -Discovery that tin can extend its coordination number beyond four. wikipedia.orglupinepublishers.comRevealed the potential for hypercoordinated tin structures, adding complexity and diversity to organotin chemistry.

Significance of Pyridine-Carboxylic Acid Derivatives in Organometallic Synthesis

The ligand portion of 4-[[(tributylstannyl)oxy]carbonyl]pyridine is derived from 4-pyridinecarboxylic acid, also known as isonicotinic acid. Pyridine-carboxylic acids and their derivatives are a class of ligands of immense importance in organometallic and coordination chemistry. dergipark.org.trnih.gov Their utility stems from several key structural and electronic features.

These ligands are bifunctional, containing both a nitrogen atom within the aromatic pyridine (B92270) ring and an oxygen-containing carboxylic acid group. nih.gov This allows them to coordinate to metal centers in various ways, acting as versatile building blocks for complex molecular architectures. jcmimagescasereports.org The nitrogen of the pyridine ring and the oxygen of the carboxylate group can both act as donor atoms, leading to the formation of stable chelate rings with metal ions. dergipark.org.tr

The coordination modes of pyridine-carboxylic acid derivatives are diverse and can include: researchgate.net

Monodentate Coordination: The ligand can bind to a metal center through either the pyridine nitrogen or one of the carboxylate oxygens.

Bidentate Chelation: The ligand can bind to a single metal center through both the pyridine nitrogen and a carboxylate oxygen, forming a stable five- or six-membered ring. dergipark.org.tr

Bridging: The carboxylate group can bridge two different metal centers.

This versatility allows for the construction of a wide array of organometallic structures, from simple mononuclear complexes to intricate coordination polymers. acs.org The specific isomer of the pyridine-carboxylic acid (e.g., 2-, 3-, or 4-pyridinecarboxylic acid) influences the geometry of the resulting metal complexes and their potential to form extended structures. researchgate.net

Furthermore, the pyridine ring itself offers opportunities for synthetic modification. Substituents can be introduced onto the ring to fine-tune the electronic and steric properties of the ligand, thereby influencing the reactivity and properties of the resulting organometallic compound. nih.gov The aromatic nature of the pyridine ring also allows it to participate in π-π stacking interactions, which can play a role in the self-assembly of supramolecular structures. nih.govnih.gov

The resulting metal complexes have found applications in diverse areas such as catalysis, materials science (e.g., for gas storage), and as precursors for bioactive compounds. jcmimagescasereports.orgnih.gov

Scope and Research Imperatives for this compound and Related Tributyltin Carboxylates

The study of this compound and related tributyltin carboxylates is driven by both fundamental scientific curiosity and the potential for practical applications. researchgate.netrjpbcs.com Organotin(IV) carboxylates, in general, are a well-studied class of compounds with established uses as catalysts and PVC stabilizers. sysrevpharm.orgrjpbcs.com Research into new derivatives continues to be an active area.

Tributyltin (TBT) derivatives, in particular, have attracted significant attention. nih.govnih.gov The combination of the tributyltin moiety with various carboxylate ligands allows for the synthesis of a vast library of compounds with tunable properties. Research in this area is focused on several key imperatives:

Synthesis and Reactivity: Developing new and efficient synthetic routes to these compounds is an ongoing effort. sysrevpharm.org The reactivity of the tributylstannyl group, for instance, makes these compounds potential intermediates in organic synthesis, particularly in cross-coupling reactions like the Stille coupling. smolecule.com

Biological Activity: There is considerable interest in the biological properties of organotin carboxylates. sysrevpharm.org Studies have shown that certain tributyltin and other organotin carboxylates possess significant cytotoxic, anticancer, and antileishmanial properties. nih.govnih.govresearchgate.net Research aims to understand the structure-activity relationships, identifying which combinations of organotin groups and carboxylate ligands lead to the most potent and selective biological effects. sysrevpharm.org This research is purely exploratory from a chemical standpoint, investigating the potential mechanisms of action, such as protein kinase inhibition. nih.govnih.gov

Table 2: Research Focus Areas for Tributyltin Carboxylates

Research AreaKey Objectives and Methods
Structural Chemistry Characterization of molecular and supramolecular structures using X-ray diffraction, IR spectroscopy, and multinuclear NMR. Investigation of coordination geometries and polymeric arrangements. researchgate.net
Synthetic Chemistry Development of efficient synthetic methodologies. Use as intermediates in organic reactions, such as Stille coupling. sysrevpharm.orgsmolecule.com
Bioinorganic Chemistry Exploration of potential biological activities, including anticancer and antileishmanial properties. nih.govnih.gov Investigation of structure-activity relationships to guide the design of new compounds. sysrevpharm.org
Materials Science Use as precursors for tin-based materials and as catalysts in polymer chemistry. lupinepublishers.comresearchgate.net

The study of this compound fits squarely within this research landscape. It combines the well-established tributyltin(IV) moiety with a biologically relevant pyridine-carboxylate ligand, making it a target of interest for structural studies and for the exploration of its chemical and biological properties.

Properties

CAS No.

5107-59-5

Molecular Formula

C18H31NO2Sn

Molecular Weight

412.2 g/mol

IUPAC Name

tributylstannyl pyridine-4-carboxylate

InChI

InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-1-3-7-4-2-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

UIMCSZIJWRJQSC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies for 4 Tributylstannyl Oxy Carbonyl Pyridine and Analogous Organotin Carboxylates

Direct Esterification Pathways and Reaction Conditions

Direct esterification, often referred to as condensation, is a primary method for synthesizing organotin carboxylates. This pathway involves the reaction of an organotin oxide or hydroxide (B78521) with a carboxylic acid, producing the desired ester and water as the sole byproduct.

The most common direct route for preparing tributyltin carboxylates is the reaction between bis(tributyltin)oxide (B142050) and a carboxylic acid. um.edu.my In the specific case of 4-[[(tributyltin)oxy]carbonyl]pyridine, the reactants would be bis(tributyltin)oxide and isonicotinic acid (pyridine-4-carboxylic acid).

This reaction is typically driven to completion by the efficient removal of the water formed during the process. orientjchem.org A standard laboratory technique involves heating the reactants in a suitable solvent under reflux with a Dean-Stark apparatus. This setup allows for the continuous azeotropic removal of water, shifting the reaction equilibrium towards the product side and ensuring a high yield. um.edu.myorientjchem.org

The outcome of the direct esterification is significantly influenced by the reaction conditions, particularly the stoichiometry of the reactants and the choice of solvent.

Stoichiometry: As shown in the reaction equation, the stoichiometry for the reaction between bis(tributyltin)oxide and a monocarboxylic acid is a 1:2 molar ratio. Using the correct ratio is crucial for maximizing the yield and preventing the presence of unreacted starting materials in the final product.

Solvent Systems: The choice of solvent is critical, especially for facilitating the removal of water. Non-polar, water-immiscible organic solvents that form an azeotrope with water are ideal for this purpose. Solvents such as benzene (B151609) or toluene (B28343) are frequently employed to enable azeotropic distillation, which effectively removes the water byproduct and drives the reaction to completion. um.edu.myorientjchem.org For syntheses starting with organotin halides, which are often sensitive to moisture, anhydrous organic solvents like n-hexane, benzene, acetone, methanol, or ethanol (B145695) are necessary to prevent hydrolysis of the starting material. sysrevpharm.orgresearchgate.net

Table 1: Influence of Solvent Choice on Synthesis of Organotin Carboxylates
Synthetic PathwayRecommended Solvent(s)Primary Function of SolventReference
Direct Condensation (from Organotin Oxide)Toluene, BenzeneForms an azeotrope with water for efficient removal via Dean-Stark trap, driving the reaction equilibrium. orientjchem.org, um.edu.my
Salt Elimination (from Organotin Halide)Chloroform (B151607), Methanol, Ethanol, n-Hexane (Anhydrous)Provides a non-aqueous medium to prevent hydrolysis of the moisture-sensitive organotin halide starting material. sysrevpharm.org, researchgate.net, nih.gov

Transmetallation and Ligand Exchange Approaches

Organotin halides, such as tributyltin chloride, are versatile and common precursors for a wide range of organotin compounds, including carboxylates. sysrevpharm.orglupinepublishers.com These compounds are typically reacted with a pre-formed salt of the carboxylic acid in a metathesis reaction. The high reactivity of the tin-halogen bond facilitates the ligand exchange. Due to the hydrolysable nature of organotin halides, these reactions must be conducted in anhydrous organic solvents. sysrevpharm.orgresearchgate.net

The reaction between an organotin halide and a metal salt of the carboxylic acid is a powerful and widely used indirect route. This method is a salt metathesis or salt elimination reaction, driven by the formation of a stable, often insoluble, inorganic salt which precipitates from the reaction medium.

Commonly, the sodium or silver salt of the carboxylic acid is used. For instance, tributyltin isonicotinate (B8489971) can be prepared by reacting tributyltin chloride with sodium isonicotinate or silver isonicotinate.

General Reaction Schemes:

R₃SnCl + NaOOCR' → R₃SnOOCR' + NaCl(s)

R₃SnCl + AgOOCR' → R₃SnOOCR' + AgCl(s)

The precipitation of sodium chloride or silver chloride from the organic solvent effectively drives the reaction to completion. nih.govnih.gov For example, diorganotin(IV) carboxylates have been successfully prepared by reacting diorganotin(IV) dichlorides with the corresponding silver carboxylate. nih.gov Similarly, reacting di-n-butyltin dichloride with the sodium salt of a carboxylate ligand in refluxing chloroform for several hours yields the desired product after filtering off the precipitated sodium chloride. nih.gov

Mechanistic Studies of Organotin Carboxylate Formation

While extensive research has focused on the catalytic mechanisms of organotin carboxylates, the mechanism of their formation is less detailed in the literature but can be understood through fundamental chemical principles.

For the direct condensation pathway involving bis(tributyltin)oxide and a carboxylic acid, the mechanism is believed to proceed through the initial coordination of the carboxylic acid's carbonyl oxygen to the Lewis acidic tin atom. This is followed by a proton transfer from the carboxylic acid's hydroxyl group to the oxygen of the stannoxane bridge. The final step is the elimination of a water molecule and the formation of the tin-carboxylate bond. The entire process is facilitated by heating and the removal of water, which makes the final step irreversible.

In the case of salt elimination (metathesis) reactions , the mechanism is a more straightforward double displacement or ion exchange. The organotin halide and the metal carboxylate salt dissociate in the solvent to some degree. The subsequent combination of the triorganotin cation (R₃Sn⁺) with the carboxylate anion (R'COO⁻), and the metal cation (e.g., Na⁺, Ag⁺) with the halide anion (Cl⁻), is strongly favored by the high lattice energy and subsequent precipitation of the inorganic salt (NaCl or AgCl). This precipitation removes the salt from the equilibrium, ensuring the reaction proceeds to completion.

Proposed Reaction Mechanisms and Intermediates

The synthesis of 4-[[(tributylstannyl)oxy]carbonyl]pyridine and analogous organotin carboxylates, typically from the reaction of a tributyltin precursor like bis(tributyltin) oxide with the corresponding carboxylic acid (in this case, isonicotinic acid), is generally understood to proceed through a mechanism involving the Lewis acidic character of the tin atom. While the specific elementary steps for this exact reaction are not extensively detailed in the literature, a plausible mechanism can be proposed based on established principles of organotin chemistry and related esterification reactions.

The predominant proposed mechanism is centered around the activation of the carboxylic acid by the organotin species. The tin atom in the tributyltin moiety acts as a Lewis acid, coordinating to the carbonyl oxygen of the isonicotinic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The reaction using bis(tributyltin) oxide and isonicotinic acid is thought to proceed through the following key steps:

Coordination: The initial step involves the coordination of the carbonyl oxygen of isonicotinic acid to one of the tin atoms of bis(tributyltin) oxide. This forms an initial adduct.

Proton Transfer and Intermediate Formation: A proton is transferred from the carboxylic acid's hydroxyl group, possibly to the oxygen atom of the bis(tributyltin) oxide, leading to the formation of a more complex intermediate. This intermediate would feature a weakened O-H bond on the carboxylic acid and a more activated Sn-O bond.

Nucleophilic Attack and Water Elimination: The oxygen from the tributyltin oxide (or a hydroxyl group formed after proton transfer) can then engage in a nucleophilic attack on the activated carbonyl carbon. Concurrently, or in a subsequent step, a molecule of water is eliminated, leading to the formation of the Sn-O-C bond of the final product.

Computational studies on similar organotin-catalyzed esterification reactions suggest that the reaction may proceed through a mononuclear tin species, even if the starting material is a dimeric oxide. rsc.org The formation of a tetrahedral or pentacoordinate tin intermediate is a critical feature of these proposed mechanisms.

Below is a table summarizing the key proposed intermediates in the synthesis of this compound from bis(tributyltin) oxide and isonicotinic acid.

IntermediateProposed Structure/DescriptionRole in the Reaction Mechanism
Lewis Acid-Base AdductAn initial complex formed by the coordination of the carbonyl oxygen of isonicotinic acid to the tin atom of bis(tributyltin) oxide.Activates the carbonyl group of the carboxylic acid towards nucleophilic attack.
Protonated Bis(tributyltin) Oxide SpeciesA transient species where the oxygen of the Sn-O-Sn bridge is protonated by the carboxylic acid.Facilitates the cleavage of the Sn-O-Sn bond and the formation of a reactive tributyltin hydroxide or a related species.
Tetrahedral/Pentacoordinate Tin IntermediateA high-energy intermediate where the tin atom is bonded to the incoming carboxylate group, the original butyl groups, and potentially the oxygen from the oxide bridge or a hydroxyl group.Represents the transition state or a short-lived intermediate leading to the final product and the elimination of water.

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of this compound is governed by both kinetic and thermodynamic factors that influence the reaction rate and the position of the equilibrium. A comprehensive understanding of these aspects is crucial for optimizing the synthesis in terms of yield and reaction time.

Kinetic Considerations:

The general rate equation can be expressed as:

Rate = k[Isonicotinic Acid]^m[(Bu₃Sn)₂O]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to isonicotinic acid and bis(tributyltin) oxide, respectively.

The temperature dependence of the reaction rate is typically described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. An increase in temperature generally leads to a higher reaction rate by providing the reacting molecules with sufficient energy to overcome the activation barrier. However, excessively high temperatures might lead to side reactions or decomposition of the product.

Thermodynamic Considerations:

(Bu₃Sn)₂O + 2 HOOC-C₅H₄N ⇌ 2 Bu₃SnOOC-C₅H₄N + H₂O

The spontaneity and position of the equilibrium are determined by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction by the equation:

ΔG = ΔH - TΔS

Esterification reactions are typically moderately exothermic (negative ΔH), as the formation of the stable ester and water is energetically favorable. The entropy change (ΔS) for this reaction is expected to be close to zero or slightly negative, as three molecules of reactants form three molecules of products. The removal of water as it is formed (e.g., by azeotropic distillation) is a common strategy to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.

The following table summarizes the key kinetic and thermodynamic parameters and their implications for the synthesis of organotin carboxylates.

ParameterDescriptionImplication for Synthesis
Rate Constant (k)A proportionality constant that relates the rate of a reaction to the concentration of the reactants.A higher value indicates a faster reaction. It is temperature-dependent.
Activation Energy (Ea)The minimum amount of energy required for the reactants to transform into products.A lower activation energy leads to a faster reaction rate at a given temperature.
Enthalpy of Reaction (ΔH)The heat absorbed or released during a chemical reaction at constant pressure.A negative ΔH (exothermic) suggests that the reaction is energetically favorable.
Entropy of Reaction (ΔS)A measure of the change in disorder or randomness of a system during a reaction.Influences the temperature dependence of the Gibbs free energy. For this reaction, it is expected to be a minor contributor.
Gibbs Free Energy of Reaction (ΔG)The thermodynamic potential that can be used to determine the maximum amount of work that can be extracted from a thermodynamically closed system at constant temperature and pressure.A negative ΔG indicates a spontaneous reaction that favors the formation of products at equilibrium.

Reactivity Profiles and Catalytic Applications of Tributyltin Carboxylates

Applications in Radical Organic Transformations

Hydrogen Atom Transfer Reactions (e.g., Dehalogenation, Barton-McCombie Deoxygenation, Barton Decarboxylation)

Organotin hydrides are central to several key radical-mediated reductive transformations. While 4-[[(tributylstannyl)oxy]carbonyl]pyridine is a carboxylate and not a hydride, the tributyltin moiety is fundamental to the chemistry of the corresponding hydride (tributyltin hydride, Bu₃SnH), which is the active reagent in these reactions.

Dehalogenation: Tributyltin hydride is a widely used reagent for the reductive dehalogenation of alkyl halides. This process occurs via a radical chain mechanism where the tributylstannyl radical (Bu₃Sn•) abstracts a halogen atom from the alkyl halide, generating an alkyl radical. This alkyl radical then abstracts a hydrogen atom from a molecule of Bu₃SnH, yielding the alkane and regenerating the Bu₃Sn• radical to continue the chain.

Barton-McCombie Deoxygenation: This reaction provides a powerful method for the deoxygenation of alcohols. alfa-chemistry.comchemeurope.com The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or thionoester. nrochemistry.com In the key step, Bu₃SnH, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), generates a tributylstannyl radical. nrochemistry.com This radical attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the C-O bond and the formation of an alkyl radical. chemeurope.comorganic-chemistry.org This alkyl radical then abstracts a hydrogen atom from Bu₃SnH to furnish the deoxygenated product. chemeurope.com The strong affinity of tin for sulfur provides a significant thermodynamic driving force for this reaction. organic-chemistry.org

Barton Decarboxylation: A related radical process, the Barton decarboxylation, transforms a carboxylic acid into the corresponding alkane, effectively removing a carbon atom. synarchive.comchemistryschool.net The carboxylic acid is first converted to a thiohydroxamate ester, often called a Barton ester. synarchive.comyoutube.com Upon treatment with Bu₃SnH and AIBN, the Bu₃Sn• radical attacks the sulfur atom of the Barton ester. organic-chemistry.org This initiates a cascade involving cleavage of the N-O bond, decarboxylation of the resulting carboxyl radical to lose CO₂, and formation of an alkyl radical. youtube.com This final alkyl radical abstracts a hydrogen from Bu₃SnH to yield the alkane. youtube.com

Table 1: Overview of Key Hydrogen Atom Transfer Reactions
Reaction NameStarting MaterialKey IntermediateProductDriving Force
DehalogenationAlkyl Halide (R-X)Alkyl Radical (R•)Alkane (R-H)Formation of stable Sn-X bond
Barton-McCombie DeoxygenationAlcohol (R-OH) via Thiocarbonyl derivativeAlkyl Radical (R•)Alkane (R-H)Formation of stable Sn-S bond organic-chemistry.org
Barton DecarboxylationCarboxylic Acid (R-COOH) via Barton EsterAlkyl Radical (R•) after CO₂ lossAlkane (R-H)Formation of stable Sn-S bond and CO₂ youtube.comorganic-chemistry.org

Carbon-Carbon Bond Forming Reactions Facilitated by Stannyl (B1234572) Radicals

The generation of carbon-centered radicals via organotin reagents also enables powerful carbon-carbon bond-forming strategies. researchgate.net Stannyl radicals, typically derived from tributyltin hydride, can initiate radical cyclizations or intermolecular additions. oregonstate.edunih.gov In these processes, a radical generated by the reaction of a Bu₃Sn• radical with a substrate (e.g., an alkyl halide) adds to a carbon-carbon multiple bond (an alkene or alkyne). oregonstate.edu This addition creates a new carbon-carbon bond and a new radical intermediate, which then typically abstracts a hydrogen atom from Bu₃SnH to complete the reaction and propagate the radical chain. These reactions are synthetically valuable for constructing complex cyclic and acyclic frameworks. researchgate.net

Mechanistic Insights into Organotin Hydride-Mediated Radical Chemistry

The utility of organotin hydrides in radical chemistry stems from a well-defined radical chain mechanism. alfa-chemistry.com This process can be broken down into three fundamental stages:

Initiation: The reaction is typically initiated by the thermal or photochemical decomposition of an initiator, such as AIBN. The resulting radical abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to generate the key chain-carrying species, the tributylstannyl radical (Bu₃Sn•). nrochemistry.comlibretexts.org

Propagation: This stage consists of a sequence of steps that consume the starting material and form the product while regenerating the chain carrier. For instance, in the Barton-McCombie reaction, the Bu₃Sn• radical adds to the C=S bond of the thiocarbonyl derivative. organic-chemistry.orglibretexts.org This adduct then fragments to form a stable tributyltin species and an alkyl radical (R•). libretexts.org The alkyl radical subsequently abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final alkane product (R-H) and a new Bu₃Sn• radical, which can then start a new cycle. chemeurope.comnrochemistry.com

Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

The efficiency of these reactions is largely due to the relatively weak Sn-H bond, which allows for facile hydrogen atom donation, and the formation of strong tin-halogen or tin-sulfur bonds, which provides a strong thermodynamic driving force. organic-chemistry.orgorganic-chemistry.org

Cross-Coupling Methodologies

The tributylstannyl group in compounds like this compound makes them suitable reagents for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

Utility as Stannyl Reagents in Palladium-Catalyzed Processes (e.g., Stille Coupling)

The Stille reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organostannane with an organic electrophile, such as an aryl, vinyl, or acyl halide or triflate. wikipedia.org Organotin reagents are valued for their stability to air and moisture and their tolerance of a wide array of functional groups. nrochemistry.comlibretexts.org

The catalytic cycle of the Stille reaction generally involves three key steps: wikipedia.orgnrochemistry.com

Oxidative Addition: A Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II)-R² bond. The tributyltin halide (X-SnBu₃) is released as a byproduct.

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond in the final product (R¹-R²) and regenerating the Pd(0) catalyst.

In the context of this compound, the molecule could potentially serve as a precursor to a pyridylstannane reagent for transferring the pyridine (B92270) ring to another molecule.

Understanding Reaction Selectivity and Byproduct Formation

Despite its utility, the Stille reaction has some notable drawbacks. A primary concern is the formation of stoichiometric amounts of organotin byproducts, which are often toxic and can be difficult to separate from the desired product. nrochemistry.comyoutube.com Methods for removing these residues include treatment with aqueous potassium fluoride (B91410) (KF) to precipitate insoluble tin fluorides or specialized chromatographic techniques. nrochemistry.com

Reaction selectivity is another critical aspect. The most common side reaction is the homocoupling of the organostannane reagent (R²-R²). wikipedia.org The rate of the desired cross-coupling and the prevalence of side reactions can be influenced by several factors:

Ligands: The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly accelerate the reaction and improve selectivity. harvard.edu

Additives: The addition of salts like lithium chloride (LiCl) or copper(I) iodide (CuI) can enhance the rate of transmetalation, often leading to higher yields and milder reaction conditions. libretexts.orgharvard.edunih.gov

Solvent: The polarity of the solvent can influence the reaction rates, particularly the transmetalation step. libretexts.org

In some cases, unexpected side reactions such as C-H stannylation or stannylation of aryl bromides have been observed, which can complicate the reaction outcome but also provide insights into the reaction mechanism. rsc.org

Ester Cleavage and Related Transformations

The this compound molecule contains a stannyl ester linkage (Sn-O-C=O). This bond is susceptible to cleavage, particularly hydrolysis. libretexts.orgchemguide.co.uk Hydrolysis is the chemical breakdown of a compound by reaction with water. youtube.com This reaction can be catalyzed by either acid or base. libretexts.org

In the presence of water, the stannyl ester can be hydrolyzed to yield the corresponding carboxylic acid (isonicotinic acid) and a tributyltin derivative, such as tributyltin hydroxide (B78521) or bis(tributyltin) oxide. acs.org This reactivity is analogous to the hydrolysis of common organic esters, which yields a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org The process is often reversible when catalyzed by acid, requiring an excess of water to drive the reaction to completion. libretexts.orgchemguide.co.uk Alkaline hydrolysis, sometimes referred to as saponification, is typically irreversible and goes to completion. libretexts.org

Organotin compounds themselves can also serve as catalysts in transesterification reactions, where an ester exchanges its alkoxy group with an alcohol. google.comresearchgate.net This catalytic activity is attributed to the Lewis acidity of the tin center, which can activate the carbonyl group of the ester towards nucleophilic attack. rsc.orgrsc.org

Computational and Theoretical Investigations of Organotin Iv Pyridine Carboxylates

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organotin(IV) carboxylates. researchgate.net These calculations allow for the optimization of molecular geometries and the prediction of various electronic properties. For organotin compounds, DFT calculations often utilize hybrid basis sets, such as a combination of the LANL2DZ effective core potential for the heavy tin atom and standard basis sets like 6-31G* for lighter atoms like carbon, hydrogen, oxygen, and nitrogen. nih.gov

DFT studies on related organotin(IV) complexes have been performed to compare the stability of different possible isomers, such as all-trans versus cis-trans configurations in octahedral complexes. researchgate.net The results of these calculations can determine the most energetically favorable isomer in the gas phase. researchgate.net Furthermore, DFT is instrumental in analyzing the distribution of electron density, which is crucial for understanding the molecule's polarity, solubility, and intermolecular interactions. The theoretical results from DFT calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography, validating the computational models used. nih.gov

Analysis of Bonding Characteristics and Molecular Orbitals

The bonding in organotin(IV) compounds is predominantly covalent, even for bonds involving electronegative atoms like halogens or oxygen. lupinepublishers.comlupinepublishers.com The tin atom in its tetravalent state typically undergoes sp3 hybridization. lupinepublishers.comlupinepublishers.com Computational methods provide precise details about these bonds. For instance, in related trimethyltin(IV) carboxylate derivatives, the Sn-O bond distances have been calculated to be around 2.234 Å, which compares well with experimental values of approximately 2.201 Å. nih.gov These distances are significantly less than the sum of the van der Waals radii, indicating strong bonding interactions. nih.gov The typical Sn-C bond length is around 2.15 Å. lupinepublishers.comlupinepublishers.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic behavior. Quantum chemical analyses of similar organotin carboxylates indicate that the carboxylate moiety often has a major contribution to the formation of both filled (HOMO) and unfilled (LUMO) orbitals. nih.gov The energy gap between the HOMO and LUMO is a key descriptor for chemical reactivity. These analyses also shed light on electronic transitions, such as intramolecular charge transfers from the ligand to other parts of the molecule. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study donor-acceptor delocalizations, revealing, for example, interactions from the donor atoms of the ligand to the central tin atom. researchgate.netrsc.org

Bond TypeTypical Experimental Bond Length (Å)Typical Calculated Bond Length (Å)Source(s)
Sn-O2.2012.234 nih.gov
Sn-C~2.11 - 2.12- nih.gov

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are invaluable for predicting the reactivity of organotin compounds and elucidating their reaction mechanisms. mdpi.com The structure of the organic groups attached to the tin atom and the nature of the carboxylate ligand are known to be important factors in determining the biological and chemical reactivity. sysrevpharm.orgmdpi.com

For example, DFT modeling has been employed to investigate the catalytic mechanism of organotin dicarboxylates in processes like urethane (B1682113) formation. nih.gov These studies show that the reaction can proceed through the formation of an alkoxide complex between the organotin catalyst and an alcohol. nih.gov This complex then interacts with the isocyanate, and calculations of the activation free energies for different pathways (e.g., N-coordinated vs. O-coordinated interactions) can determine the most likely reaction mechanism. nih.gov Such computational insights are crucial for optimizing catalytic processes and designing more effective catalysts. nih.gov The reactivity of organotin compounds is also linked to their ability to induce apoptosis (programmed cell death) in cancer cells, a process that can be explored through computational models that predict interactions with biological targets like DNA. rsc.orgnih.gov

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure and geometry of organotin compounds significantly influence their physical, chemical, and biological properties. sysrevpharm.orgbsmiab.org Conformational analysis and energy minimization studies, typically performed using DFT, are used to identify the most stable spatial arrangements of a molecule. researchgate.netsci-hub.st

For triorganotin(IV) carboxylates similar to 4-[[(Tributylstannyl)oxy]carbonyl]pyridine, X-ray crystallography has shown that they often adopt a trigonal bipyramidal geometry around the tin center. bsmiab.orgnih.gov In many solid-state structures, the carboxylate groups act as bridges between adjacent tin atoms, leading to the formation of one-dimensional polymeric chains. nih.gov Computational energy minimization can confirm this geometry as the lowest energy conformation and explore other potential stable or metastable structures. Understanding the preferred coordination geometry is essential, as it dictates how the molecule can interact with other substrates or biological macromolecules. lupinepublishers.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure. These descriptors are frequently used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity or chemical reactivity. nih.gov

For organotin compounds, key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, dipole moment, electronegativity, and chemical hardness. These parameters help explain the observed biological activities of these compounds. nih.gov The biological activity of organotin(IV) compounds is strongly dependent on the nature and number of the organic groups (R) attached to the tin atom. lupinepublishers.comrsc.org For instance, the lipophilicity of the R groups, which can be estimated computationally, is a crucial factor for the molecule's ability to cross cell membranes. nih.govnih.gov By correlating these calculated descriptors with experimentally determined activities (such as cytotoxicity against cancer cell lines), researchers can establish relationships that guide the design of new compounds with enhanced therapeutic properties. nih.govrsc.org

Derivatization and Functionalization Strategies for Expanding Chemical Space

Chemical Modification of the Pyridine (B92270) Ring System

The pyridine ring is a common structural motif in materials and pharmaceuticals, and its reactivity allows for extensive chemical modification. nih.gov Strategies for altering the pyridine core in organotin compounds range from peripheral editing, which installs functional groups onto the ring, to skeletal editing, which fundamentally changes the ring's atomic composition. nih.gov

Peripheral functionalization allows for the introduction of various substituents, which can modulate the electronic properties of the entire molecule. For instance, the 4-substitution of the pyridine ring in certain macrocyclic ligands has been shown to provide a regulatory handle on the electronic properties of a coordinated metal center. google.comlibretexts.org Introducing electron-withdrawing groups can lead to a significant shift to more positive redox potentials of associated metal complexes. google.com Methodologies for such functionalizations include direct, regioselective C-H bond functionalization, often achieved by activating the pyridine to make it susceptible to nucleophilic attack. nih.gov

More advanced techniques involve skeletal editing, which can transform the pyridine core into other aromatic systems. nih.gov A notable strategy involves a one-pot sequence of dearomatization, cycloaddition, and rearomatizing retro-cycloaddition to convert pyridines into substituted benzenes and naphthalenes. nih.gov This atom-pair swap from C-N to C-C offers a powerful tool for creating significant structural diversity from a common pyridine-based precursor. nih.gov

Modification StrategyDescriptionPotential OutcomeReference Example
Peripheral Editing (C-H Functionalization)Direct, regioselective introduction of functional groups onto the pyridine ring's carbon atoms.Tuning of electronic properties (e.g., redox potential) of the molecule or its metallic complexes. google.comlibretexts.org4-substitution on pyridinophane ligands to regulate catalytic activity. google.comlibretexts.org
Skeletal Editing (Atom-Pair Swap)Fundamental rearrangement of the core ring structure, such as converting the pyridine into a benzene (B151609) or naphthalene (B1677914) ring.Creates significant scaffold diversity, accessing entirely new classes of compounds from a pyridine precursor. nih.govOne-pot dearomatization/cycloaddition/retro-cycloaddition sequence. nih.gov

Alteration of the Tributyltin Moiety (e.g., Alkyl Group Exchange)

The tributyltin moiety is not merely a passive component of the molecule; its structure can be deliberately altered to create new derivatives. The primary methods for modifying this part of the molecule include redistribution reactions and transmetalation.

The Kocheshkov redistribution reaction is a well-established method for exchanging organic groups on a tin atom with halides. wikipedia.orguu.nllupinepublishers.com In this reaction, a tetraorganotin compound (R₄Sn), such as tetrabutyltin, is heated with a tin tetrahalide (SnX₄) in specific stoichiometric ratios to produce mixed alkyltin halides like tributyltin chloride (Bu₃SnCl) or dibutyltin (B87310) dichloride (Bu₂SnCl₂). wikipedia.orguu.nl This process allows for the systematic replacement of butyl groups with halides, which can then serve as leaving groups for the introduction of other functionalities. lupinepublishers.com

Another powerful strategy is transmetalation, where the entire tributylstannyl group is exchanged for a different metal. This is particularly useful in organometallic synthesis. For instance, allyltributyltin can react with organolithium reagents, such as phenyllithium, to generate allyllithium. orgsyn.org This reaction transfers the organic group from tin to lithium, creating a new, highly reactive organometallic reagent that can be used in subsequent synthetic steps. orgsyn.org

Alteration StrategyDescriptionTypical ReactantsProduct Type
Kocheshkov RedistributionEquilibrium-driven exchange of alkyl groups and halides between two tin centers at elevated temperatures. wikipedia.orguu.nlTetrabutyltin (Bu₄Sn) and Tin tetrachloride (SnCl₄)Tributyltin chloride (Bu₃SnCl), Dibutyltin dichloride (Bu₂SnCl₂)
TransmetalationExchange of the organotin group for a different metal, transferring the organic ligand. orgsyn.orgAllyltributyltin and an Organolithium reagentAllyllithium and a new organotin compound

Synthesis of Novel Organotin-Containing Ligands and Scaffolds

The foundational structure of 4-[[(tributylstannyl)oxy]carbonyl]pyridine can be used to synthesize a wide array of novel organotin-containing ligands and coordination complexes. Organotin compounds, particularly those with carboxylate ligands, have been extensively studied. lupinepublishers.comucl.ac.uk The synthesis typically involves reacting an organotin oxide or halide with a carboxylic acid or its salt. ucl.ac.uk

For example, di- and triorganotin(IV) compounds can be reacted with ligands like o- or p-hydroxybenzoic acids to form new complexes. ucl.ac.uk Depending on the stoichiometry and the nature of the organic groups on the tin, the resulting complexes can exhibit different coordination geometries around the tin atom, such as trigonal bipyramidal or octahedral. ucl.ac.uk The coordination mode of the carboxylate ligand can also vary, acting in either a chelating or a bridging bidentate fashion, which influences the final structure of the scaffold, potentially leading to monomeric or polymeric arrangements. lupinepublishers.com

The characterization of these novel ligands often involves multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and single-crystal X-ray diffraction to determine their precise structures and coordination environments in solution and the solid state. acs.orggoogle.com

Organotin Precursor TypeReactant Ligand TypeResulting Complex Formula (Example)Coordination Geometry around Tin (Example)
Diorganotin(IV)Carboxylic Acid (HL)R₂SnL₂Hexa-coordinated lupinepublishers.com
Triorganotin(IV)Carboxylic Acid (HL)R₃SnLTetra- or Penta-coordinated lupinepublishers.comucl.ac.uk

Application as Precursors in Complex Chemical Syntheses (e.g., Radiochemistry precursor synthesis)

Tributylstannyl derivatives of pyridine are highly valuable precursors for creating carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.net This application is particularly significant in the field of radiochemistry for the synthesis of positron emission tomography (PET) tracers. researchgate.net

A key example is the use of a tributylstannyl pyridine derivative as a direct precursor for ¹¹C-methylation. researchgate.net In the synthesis of the PET tracer [¹¹C]3Me4AP, which is used for imaging potassium channels, the precursor 3-(tributylstannyl)pyridin-4-amine undergoes a rapid, one-pot Pd(0)–Cu(I) co-mediated cross-coupling reaction with [¹¹C]methyl iodide. researchgate.net The tributylstannyl group is essential for this transformation, as it facilitates the transmetalation step in the catalytic cycle, allowing for the efficient formation of a new C–¹¹C bond under mild conditions. researchgate.net The stability and functional group tolerance of the organostannane precursor are critical for the success of such syntheses, which demand high efficiency and speed due to the short half-life of carbon-11. researchgate.net

Radiochemical Synthesis via Stille Coupling researchgate.net
ParameterDetails
Target Compound[¹¹C]3Me4AP (3-[¹¹C]Methyl-4-aminopyridine)
Precursor3-(tributylstannyl)pyridin-4-amine
Radiolabeling Agent[¹¹C]Methyl Iodide ([¹¹C]MeI)
Reaction TypePd(0)–Cu(I) co-mediated Stille cross-coupling
Key FeaturesOne-pot synthesis, mild conditions, good radiochemical yield, high molar activity, and excellent radiochemical purity. researchgate.net

Q & A

Q. What are the primary synthetic applications of 4-[[(Tributylstannyl)oxy]carbonyl]pyridine in organic chemistry?

This compound is primarily used in Stille coupling reactions to form carbon-carbon (C–C) bonds, a cornerstone of modern organic synthesis. The tributylstannyl group acts as a nucleophilic partner, transferring its organic moiety to transition metal catalysts (e.g., palladium or copper). The oxycarbonyl substituent enhances electrophilicity at the pyridine ring, enabling regioselective coupling with aryl halides or triflates . Applications include synthesizing pharmaceuticals, polymers, and heterocycles, where precise bond formation is critical.

Q. How does the oxycarbonyl group influence the compound’s stability and reactivity?

The electron-withdrawing oxycarbonyl group stabilizes the pyridine ring via resonance, reducing electron density at the tin-bound carbon. This facilitates transmetallation during Stille coupling by polarizing the C–Sn bond. However, steric hindrance from the bulky tributylstannyl group may slow oxidative addition steps. Comparative studies with non-substituted tributylstannyl pyridines suggest lower yields in some cross-couplings due to competing coordination of the carbonyl oxygen with the metal catalyst .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Detect pyridine ring protons (δ 7.5–8.5 ppm) and carbonyl resonances (δ 165–170 ppm). Sn satellites (¹¹⁹Sn coupling) may appear in the ¹H NMR spectrum.
  • ¹¹⁹Sn NMR : Confirms the presence of the tributylstannyl group (δ ~0 to -60 ppm, depending on coordination).
  • HRMS : Validates molecular weight (expected [M+H]⁺ ~438–440 Da).
  • X-ray crystallography : Resolves steric and electronic effects of the oxycarbonyl group on molecular geometry .

Advanced Research Questions

Q. How can researchers optimize Stille coupling reactions involving this compound when encountering low yields?

Critical parameters include:

Factor Optimization Strategy
Catalyst System Use Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ ligands to enhance transmetallation efficiency .
Solvent Polar aprotic solvents (e.g., DMF, THF) improve solubility and stabilize intermediates.
Temperature Reactions typically proceed at 80–100°C; higher temps may degrade the stannane.
Additives LiCl or CsF accelerates transmetallation by weakening the Sn–C bond .
Oxygen Exclusion Rigorous degassing prevents catalyst oxidation and side reactions.

Q. How to resolve contradictions in catalytic efficiency reported across studies?

Discrepancies often arise from:

  • Substrate Electronic Effects : Electron-deficient aryl halides couple faster due to enhanced oxidative addition.
  • Steric Hindrance : Bulky substrates may reduce accessibility to the tin center.
  • Catalyst Purity : Trace oxygen or moisture deactivates Pd catalysts.
  • Reagent Degradation : Tributylstannanes hydrolyze over time; use fresh batches or store under inert gas .

Q. What are the mechanistic implications of the oxycarbonyl group in asymmetric catalysis?

The oxycarbonyl group can act as a directing group , coordinating to chiral Rh or Pd catalysts to induce enantioselectivity. For example, in rhodium-catalyzed arylations, the carbonyl oxygen may stabilize transition states via hydrogen bonding, as seen in analogous systems . However, steric clashes between the oxycarbonyl and catalyst ligands could reduce enantiomeric excess (ee), necessitating ligand screening.

Q. How does this compound compare to other organotin reagents in heterocycle synthesis?

Reagent Advantages Limitations
This compound Regioselective coupling due to electron-deficient pyridine.Sensitive to hydrolysis; requires anhydrous conditions.
2-(Tributylstannyl)pyridine Higher reactivity in Cu-mediated couplings.Less stable under acidic conditions .
Arylstannanes Broad substrate scope for biaryl synthesis.Limited applicability to electron-rich partners.

Safety and Handling

Q. What precautions are essential when handling this compound?

  • Toxicity : Organotin compounds are neurotoxic; use nitrile gloves and fume hoods.
  • Storage : Keep under argon at –20°C to prevent hydrolysis.
  • Disposal : Treat with KF or NaOH to hydrolyze Sn–C bonds before disposal as hazardous waste .

Data Contradiction Analysis

Q. Why do some studies report high yields with Pd catalysts, while others favor Cu systems?

Pd catalysts excel in coupling with aryl iodides/bromides, while Cu systems (e.g., CuI/1,10-phenanthroline) are effective for aryl chlorides. The oxycarbonyl group’s electron-withdrawing nature may stabilize Pd intermediates but destabilize Cu complexes due to stronger Lewis acidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.